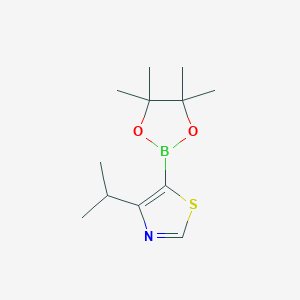

4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Description

Steric and Electronic Effects of Substituents

The isopropyl group at position 4 in the title compound induces greater steric hindrance than methyl or hydrogen substituents in analogs. For example, replacing the 4-isopropyl group with a methyl group (as in ) reduces molecular weight by 14.03 g/mol but increases planarity between the thiazole and dioxaborolane rings. Conversely, ethoxy substitution at position 2 (as in ) elongates the molecule (C14H24BNO3S) and introduces additional rotational flexibility.

Boron Coordination Geometry

All analyzed compounds feature a tetracoordinated boron atom in the solid state, achieved through either intramolecular B←N bonding (as in ) or intermolecular interactions. For instance, in 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole , boron’s tetracoordination arises solely from two B–O bonds and one B–C bond, lacking dative interactions. This difference underscores the role of substituents in modulating boron’s electronic environment.

Table 2: Comparative Bond Lengths and Angles

Implications for Reactivity

The bent conformation in the title compound reduces conjugation between the thiazole’s π-system and the boron atom, potentially slowing transmetalation rates compared to planar analogs. However, the isopropyl group’s electron-donating effect enhances boron’s electrophilicity, offsetting this kinetic limitation. In contrast, ethoxy-substituted derivatives (e.g., ) exhibit faster reaction kinetics due to reduced steric bulk, albeit with lower thermal stability.

Properties

Molecular Formula |

C12H20BNO2S |

|---|---|

Molecular Weight |

253.17 g/mol |

IUPAC Name |

4-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C12H20BNO2S/c1-8(2)9-10(17-7-14-9)13-15-11(3,4)12(5,6)16-13/h7-8H,1-6H3 |

InChI Key |

VAWGERWNWVLQQR-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CS2)C(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally involves two key steps:

- Functionalization of the thiazole ring to introduce the isopropyl group at the 4-position.

- Borylation at the 5-position of the thiazole ring to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group.

The borylation is typically achieved via transition-metal-catalyzed processes, often palladium-catalyzed, using bis(pinacolato)diboron or related boron reagents.

Detailed Preparation Routes

Lithiation and Borylation Route

- Step 1: Directed lithiation of the thiazole ring at the 5-position using a strong base such as n-butyllithium or lithium 2,2,6,6-tetramethylpiperidinide at low temperatures (-78 °C to 0 °C).

- Step 2: Quenching the lithiated intermediate with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronate ester.

- Reaction Conditions:

- Solvent: Tetrahydrofuran (THF)

- Temperature: Initially -78 °C, then warmed to room temperature

- Time: Stirring overnight for completion

- Workup: Quenching with water or ammonium chloride solution, extraction with organic solvents (e.g., chloroform or ethyl acetate), drying over anhydrous sodium sulfate, and purification by silica gel chromatography.

- Yield: Moderate to good yields (~50-60%) reported in similar boronate ester syntheses.

This method is supported by analogous procedures for boronate ester synthesis on heteroaromatic rings, as detailed in the synthesis of related compounds (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediates).

Palladium-Catalyzed Borylation of Halogenated Thiazoles

- Step 1: Preparation of 4-isopropyl-5-halothiazole (typically bromide or iodide) as the substrate.

- Step 2: Palladium-catalyzed borylation using bis(pinacolato)diboron under inert atmosphere.

- Catalysts and Reagents:

- Palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate or potassium carbonate

- Solvent: 1,4-dioxane or tetrahydrofuran (THF)

- Reaction Conditions:

- Temperature: 80-110 °C

- Time: 16-36 hours

- Workup: Filtration through neutral alumina, solvent removal under reduced pressure, precipitation from methanol or chromatography purification.

- Yield: Typically moderate to high yields (50-70%) depending on substrate and conditions.

This approach is widely used for the synthesis of boronate esters on heteroaromatic systems and is exemplified in the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole and related compounds.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Lithiation + Borylation | n-BuLi or LiTMP, 2-isopropoxy pinacol boronate | THF, -78 °C to RT, overnight | 50-60 | Requires low temperature control |

| Pd-Catalyzed Borylation | Pd(dppf)Cl2 or Pd(PPh3)4, bis(pinacolato)diboron | 1,4-Dioxane, 80-110 °C, 16-36h | 50-70 | More scalable, inert atmosphere needed |

Research Findings and Notes

- The lithiation method offers regioselective borylation but requires careful temperature control and handling of strong bases.

- Palladium-catalyzed borylation is more versatile and amenable to scale-up but depends on the availability of halogenated precursors.

- The choice of solvent and base significantly affects the reaction efficiency and purity of the product.

- Purification typically involves chromatographic techniques or precipitation to isolate the boronate ester in high purity.

- The boronate ester functionality is stable under typical Suzuki coupling conditions, making this compound a valuable synthetic intermediate.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

Reduction: The thiazole ring can undergo reduction under specific conditions.

Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

Reduction: Hydrogen gas or hydride donors such as sodium borohydride.

Substitution: Halogenated reagents or nucleophiles in the presence of a base.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole compounds.

Scientific Research Applications

4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of advanced materials, such as conductive polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The thiazole ring can interact with biological macromolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Substituent Position and Boronate Ester Variations

Key Observations :

- Substituent Position : The 5-boronate thiazole derivatives exhibit distinct reactivity compared to 4-boronate analogues due to electronic and steric effects. For example, 2-phenyl-4-boronate thiazole () shows higher stability in coupling reactions than 5-substituted variants.

- Boronate Stability : The pinacol boronate group (4,4,5,5-tetramethyl) enhances hydrolytic stability compared to unsubstituted boronic acids, critical for handling and storage.

Aryl-Substituted Thiazoles

Compounds such as 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-thiazoles () demonstrate that electron-withdrawing substituents (e.g., Cl, F) increase crystallinity and planarity, facilitating structural characterization. However, these lack boronate functionality, limiting their utility in cross-coupling reactions compared to the target compound.

Spectroscopic and Physicochemical Properties

NMR and HRMS Data

- 4-Isopropyl-5-(pinacol boronate)thiazole :

- 2-Methyl-4-[4-(pinacol boronate)phenyl]thiazole :

Comparison : The target compound’s NMR signals align with regioisomers (e.g., 6j and 6k in ), highlighting challenges in isolating pure regioisomers.

Thermal and Solubility Properties

- Melting Points : Boronate-containing thiazoles generally exhibit lower melting points (e.g., liquid at room temperature for 6j/6k) compared to aryl-substituted analogues (e.g., 103–106°C for 2-methyl-4-aryl-thiazole).

- Solubility : The pinacol boronate group improves solubility in ethers and chlorinated solvents, advantageous for synthetic applications.

Reactivity in Cross-Coupling Reactions

Insights :

Biological Activity

4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Chemical Formula : C14H22BNO3

- Molecular Weight : 263.14 g/mol

- CAS Number : 1349151-98-9

- Structure : The compound features a thiazole ring substituted with an isopropyl group and a dioxaborolane moiety.

1. Anticancer Properties

Research has indicated that compounds similar to 4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole exhibit significant anticancer activity. For instance:

- Mechanism of Action : These compounds often act as inhibitors of key kinases involved in cancer proliferation. A notable study revealed that certain derivatives showed potent inhibitory effects on GSK-3β and ROCK-1 kinases, which are crucial in cancer cell signaling pathways .

- Case Study : In vitro studies demonstrated that compounds with similar structures reduced cell viability in cancer cell lines at concentrations as low as 10 µM. The IC50 values for these compounds ranged from 20 to over 1000-fold higher than effective kinase inhibitory concentrations .

2. Neuroprotective Effects

The neuroprotective potential of thiazole derivatives has been explored in various models:

- Cytotoxicity Assays : In studies involving mouse hippocampal neuronal cells (HT-22), certain thiazole derivatives did not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential neuroprotective applications .

- Inflammation Modulation : Compounds have shown the ability to modulate inflammatory responses in microglial cells (BV-2). Notably, they decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating a potential role in treating neuroinflammatory conditions .

3. Antimicrobial Activity

While specific data on the antimicrobial activity of 4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is limited, related compounds have demonstrated effectiveness against various pathogens:

- In Vitro Studies : Similar thiazole derivatives have shown activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Summary

| Biological Activity | Mechanism | IC50 Values | Cell Lines Tested |

|---|---|---|---|

| Anticancer | GSK-3β Inhibition | 10 - 1000 nM | MDA-MB-231 (breast cancer) |

| Neuroprotection | Anti-inflammatory | >10 µM | HT-22 (neuronal), BV-2 (microglial) |

| Antimicrobial | Cell wall synthesis disruption | Not specified | Various bacterial strains |

Q & A

Q. What is the synthetic utility of the boronic ester group in 4-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole?

The boronic ester moiety enables Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal chemistry. For example, this compound reacts with aryl/heteroaryl halides (e.g., 4-chloro-2-(methylthio)pyrimidine) in the presence of a palladium catalyst and base (e.g., Cs₂CO₃) to generate biaryl or heterobiaryl derivatives, as demonstrated in the synthesis of imidazo[2,1-b]thiazole-based RAF inhibitors . Key factors include solvent choice (DME/H₂O) and temperature control (80–100°C) to optimize yields.

Q. How is the purity and structure of this compound validated after synthesis?

Post-synthesis characterization involves:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M + Na]⁺ peaks).

- ¹H/¹³C NMR spectroscopy to verify substituent positions and boronic ester integrity.

- X-ray crystallography (using SHELX or OLEX2) for unambiguous structural assignment, particularly when crystallizing with co-catalysts or solvents .

Q. What are common solvents and catalysts for reactions involving this boronic ester?

Typical conditions include:

| Solvent | Catalyst | Base | Yield Range | Reference |

|---|---|---|---|---|

| DME/H₂O | Pd(PPh₃)₄ | Cs₂CO₃ | 60–85% | |

| DMSO | Fe(acac)₃ | Na₂HPO₄ | 50–70% | |

| Toluene | Pd(OAc)₂ | K₂CO₃ | 55–75% |

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group influence reactivity in cross-coupling reactions?

The isopropyl group at the 4-position of the thiazole ring introduces steric hindrance, which can slow transmetalation steps in Suzuki reactions. However, this effect is mitigated by the electron-rich thiazole ring, which enhances oxidative addition rates. Computational studies (e.g., DFT) are recommended to model steric parameters and optimize ligand-catalyst pairs for challenging substrates .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

- Catalyst loading : Lower Pd concentrations (<1 mol%) may reduce side reactions but require longer reaction times.

- Base selection : Strong bases (e.g., Cs₂CO₃) improve coupling efficiency but risk hydrolyzing the boronic ester.

- Purification methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (MeOH/H₂O) can impact isolated yields. Systematic optimization using Design of Experiments (DoE) is advised .

Q. How can photoredox catalysis enhance the functionalization of this boronic ester?

Recent advances in light-mediated reactions (e.g., C–H amidation) bypass traditional thermal conditions. For example, using (NH₄)₂S₂O₈ as an oxidant under visible light enables direct functionalization of the thiazole ring at 50°C, achieving 50–60% yields without photosensitizers. This method reduces side products compared to thermal pathways .

Q. What crystallographic challenges arise when analyzing metal complexes of this compound?

The boronic ester’s conformational flexibility can lead to disordered crystal structures. Strategies include:

- Co-crystallization with rigid ligands (e.g., adamantane derivatives).

- Low-temperature data collection (100 K) to reduce thermal motion.

- SHELXL refinement with restraints on boron-oxygen bond lengths .

Methodological Guidance

Q. How to troubleshoot low yields in Suzuki-Miyaura couplings with this substrate?

- Step 1 : Verify boronic ester stability via ¹¹B NMR (δ ~30 ppm for intact esters).

- Step 2 : Screen catalysts (PdCl₂(dppf), Pd(OAc)₂ with SPhos).

- Step 3 : Optimize solvent polarity (e.g., switch from DME to THF for moisture-sensitive reactions).

Q. What analytical techniques differentiate regioisomers in cross-coupled products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.